molecular formula C14H22N2 B1385925 2-(Aminomethyl)-N-cyclohexyl-N-methylaniline CAS No. 893752-73-3

2-(Aminomethyl)-N-cyclohexyl-N-methylaniline

Cat. No. B1385925
CAS RN: 893752-73-3
M. Wt: 218.34 g/mol
InChI Key: YWSIVBBGUDOXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-N-cyclohexyl-N-methylaniline, or 2-AMNCHMA, is an aniline derivative of cyclohexylmethanamine. It is a colorless liquid with a strong amine-like odor and is soluble in water and alcohols. 2-AMNCHMA is primarily used in organic synthesis as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and plastics. It is also used as a catalyst in the production of polymers and in the synthesis of organic compounds.

Advantages and Limitations for Lab Experiments

2-AMNCHMA is a relatively inexpensive reagent and is readily available in most laboratories. It is also easy to use and can be stored for extended periods of time without significant degradation. However, it can be toxic if inhaled or ingested and should be handled with caution.

Future Directions

The use of 2-AMNCHMA in the synthesis of novel molecules can be explored further. Additionally, its potential applications in the synthesis of pharmaceuticals, dyes, and plastics can be investigated. Other possible areas of research include the use of 2-AMNCHMA as a catalyst in the production of polymers, as well as its use in the synthesis of organic compounds.

Scientific Research Applications

2-AMNCHMA is widely used in organic synthesis as a reagent for the synthesis of various compounds, including pharmaceuticals, dyes, and plastics. It is also used as a catalyst in the production of polymers and in the synthesis of organic compounds. In addition, 2-AMNCHMA has been used in the synthesis of a variety of novel molecules, including dyes, polymers, and drugs.

properties

IUPAC Name

2-(aminomethyl)-N-cyclohexyl-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-16(13-8-3-2-4-9-13)14-10-6-5-7-12(14)11-15/h5-7,10,13H,2-4,8-9,11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSIVBBGUDOXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-N-cyclohexyl-N-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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